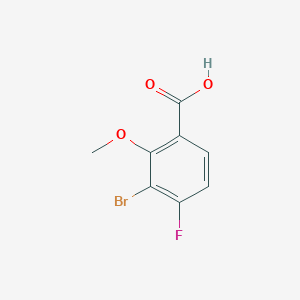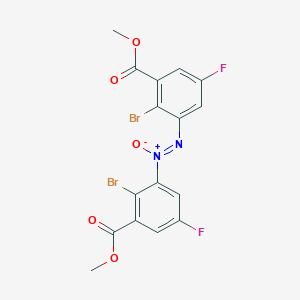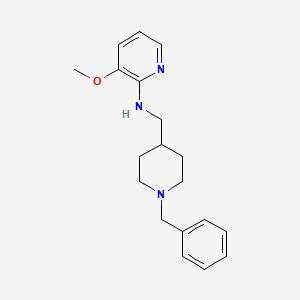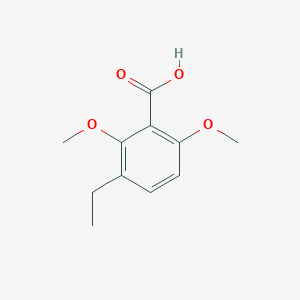![molecular formula C20H18O2 B12833339 [2'-(Benzyloxy)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B12833339.png)
[2'-(Benzyloxy)[1,1'-biphenyl]-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]methanol: is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a benzyloxy group attached to one of the phenyl rings and a methanol group attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]methanol typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a phenylboronic acid.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group on the biphenyl core.
Attachment of the Methanol Group: The methanol group can be introduced through a reduction reaction, such as the reduction of a corresponding aldehyde or ketone derivative of the biphenyl compound.
Industrial Production Methods: Industrial production methods for [2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]methanol may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid derivative.
Reduction: The benzyloxy group can undergo reduction to form a benzyl alcohol derivative.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation.
Major Products:
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Nitro or halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: [2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]methanol can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Biology:
Biochemical Studies: The compound can be used as a probe to study enzyme-substrate interactions and other biochemical processes.
Medicine:
Drug Development: Due to its unique structural features, [2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]methanol can serve as a scaffold for the development of new pharmaceutical agents.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methanol groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The biphenyl core provides a rigid and planar structure, which can facilitate π-π stacking interactions with aromatic residues in the target molecules.
Comparison with Similar Compounds
[3’-(Benzyloxy)[1,1’-biphenyl]-2-carboxylic acid]: This compound has a carboxylic acid group instead of a methanol group, which can alter its reactivity and applications.
[2-(Benzyloxy)-[1,1’-biphenyl]-3-yl)methanol]: This compound has a different substitution pattern on the biphenyl core, which can affect its chemical properties and interactions.
Uniqueness:
Structural Features: The specific positioning of the benzyloxy and methanol groups in [2’-(Benzyloxy)[1,1’-biphenyl]-4-yl]methanol provides unique steric and electronic properties, making it distinct from other biphenyl derivatives.
Applications: The combination of these functional groups allows for versatile applications in various fields, from catalysis to drug development.
Properties
Molecular Formula |
C20H18O2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
[4-(2-phenylmethoxyphenyl)phenyl]methanol |
InChI |
InChI=1S/C20H18O2/c21-14-16-10-12-18(13-11-16)19-8-4-5-9-20(19)22-15-17-6-2-1-3-7-17/h1-13,21H,14-15H2 |
InChI Key |
FCODFEMGBDRLDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=C(C=C3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B12833261.png)





![1h-Thieno[2,3-f]benzimidazole](/img/structure/B12833296.png)




![6-Amino-5-methoxy-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B12833321.png)
![Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)dimethylsilane](/img/structure/B12833327.png)
![1,7-Dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12833346.png)
